molecular formula C9H12BrN3O2 B582059 tert-Butyl (5-bromopyrazin-2-yl)carbamate CAS No. 914349-79-4

tert-Butyl (5-bromopyrazin-2-yl)carbamate

Cat. No.: B582059
CAS No.: 914349-79-4
M. Wt: 274.118
InChI Key: PNYUSBALYDXDRK-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromopyrazin-2-yl)carbamate is a chemical compound with the molecular formula C9H12BrN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-bromopyrazin-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of pyrazine, followed by the introduction of a tert-butyl carbamate group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and carbamation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromopyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

tert-Butyl (5-bromopyrazin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (5-bromopyridin-2-yl)carbamate
  • tert-Butyl (5-bromopyrazin-2-yl)carbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

IUPAC Name

tert-butyl N-(5-bromopyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYUSBALYDXDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657364
Record name tert-Butyl (5-bromopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-79-4
Record name tert-Butyl (5-bromopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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